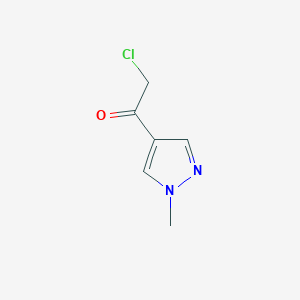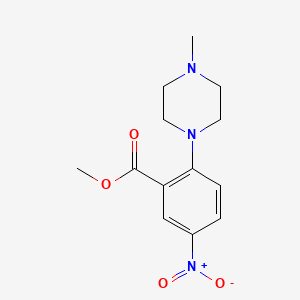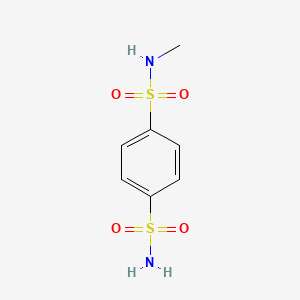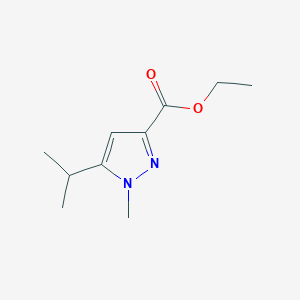![molecular formula C10H18F2N2 B1415210 (2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine CAS No. 1932809-71-6](/img/structure/B1415210.png)
(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine
Übersicht
Beschreibung
Synthesis Analysis
Pyrrolidine, a five-membered ring, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Molecular Structure Analysis
The structure of “(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members. This structure is significant in the field of medicinal chemistry, as it allows for a variety of modifications and functionalizations .Chemical Reactions Analysis
The pyrrolidine ring in “(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine” can undergo various chemical reactions. These reactions can lead to the formation of different derivatives, which can have different biological activities .Wissenschaftliche Forschungsanwendungen
Cancer Treatment Research
One of the notable applications of compounds related to (2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine is in cancer treatment research. A derivative, characterized by the structure (2S, 4S)-1-[(3-chloro-2-fluoro-phenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazole-3-yl)amino]-2-pyridyl]methyl]-2-methyl-piperidine-4-carboxylic acid, is reported to inhibit Aurora A, a kinase involved in cell division. This inhibition potential makes it a candidate for cancer therapy, signifying a crucial area of research and application for such compounds (ロバート ヘンリー,ジェームズ, 2006).
Analysis of Drug Impurities
The compound has been involved in studies for analyzing impurities related to Multidrug-Resistant Tuberculosis (MDR-TB) drugs. A specific study identified and characterized related substances in a drug substance by high-performance liquid chromatography, employing techniques like NMR, FT-IR, and HRMS for structure confirmation. The insights gained from this research are vital for quality control and the development of pharmaceuticals, showcasing another significant application area (S. Jayachandra et al., 2018).
Corrosion Inhibition Research
Compounds structurally related to (2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine have been studied for their corrosion inhibition properties. A study focusing on three piperidine derivatives investigated their adsorption and corrosion inhibition properties on iron surfaces using quantum chemical calculations and molecular dynamics simulations. Such research is crucial for industrial applications where corrosion resistance is paramount (S. Kaya et al., 2016).
Receptor Research in Pharmacology
Research in pharmacology has also harnessed derivatives of (2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine, like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), for studying κ-opioid receptors. The compound exhibited high affinity and selectivity for these receptors, suggesting potential therapeutic applications in treating depression and addiction disorders. The studies included exploring the compound's efficacy in various in vivo models, indicating its significance in receptor research (S. Grimwood et al., 2011).
Diabetes Treatment Research
Further, a dipeptidyl peptidase IV inhibitor structurally related to the compound, specifically designed for type 2 diabetes treatment, was thoroughly investigated in rats, dogs, and humans. The study explored its metabolism, excretion, and pharmacokinetics, highlighting the compound's significance in diabetes treatment research (Raman K. Sharma et al., 2012).
Eigenschaften
IUPAC Name |
(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2/c11-10(12)4-6-14(8-10)7-9-3-1-2-5-13-9/h9,13H,1-8H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGWZSJFRNXAKH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)CN2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















